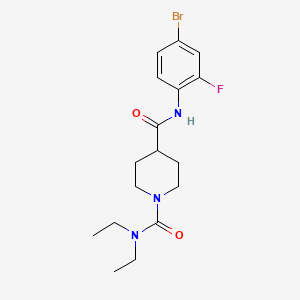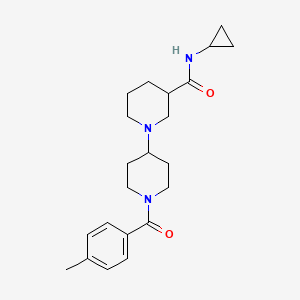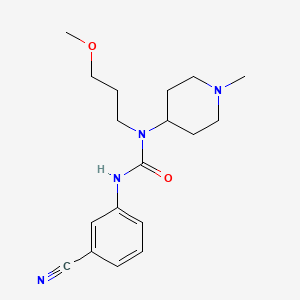![molecular formula C16H17FN4 B5359545 2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole, also known as FIIN-3, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole works by inhibiting the activity of the kinase family of proteins, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and anaplastic lymphoma kinase (ALK). By inhibiting the activity of these proteins, this compound prevents the signaling pathways that lead to cell growth, differentiation, and survival, ultimately leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the kinase family of proteins, leading to the inhibition of cell growth, differentiation, and survival. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for the kinase family of proteins. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, its potential toxicity and side effects must be carefully considered when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole. One potential direction is the development of more potent and selective inhibitors of the kinase family of proteins. Another potential direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, including inflammatory diseases and infectious diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, should be explored to determine its potential as a cancer therapy. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its solubility and bioavailability.
Synthesis Methods
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Negishi coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-fluoro-2,4-dimethylphenylboronic acid with 1-(2-bromoethyl)-1H-imidazole-4-carboxaldehyde in the presence of a palladium catalyst.
Scientific Research Applications
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of the kinase family of proteins, which are involved in various cellular processes, including cell growth, differentiation, and survival. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-5-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4/c1-11-3-4-14(12(2)15(11)17)16-19-6-8-21(16)7-5-13-9-18-10-20-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTELPNFDBJLTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NC=CN2CCC3=CN=CN3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)


![N-benzyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5359509.png)
![2-isopropyl-4-methyl-5-[(3-propoxypiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5359512.png)
![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)